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molecular formula C13H10N2O2S2 B8612897 4-(1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

4-(1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

Cat. No. B8612897
M. Wt: 290.4 g/mol
InChI Key: MHPPIMCNJJYBOS-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

Bromine (0.48 g, 3.02 mmol)was slowly added at rt to a mixture of 4-(benzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine (0.73 g, 2.52 mmol) in acetic acid (20 mL). The resulting mixture was stirred at rt for 15 h and then heated at 60° C. for 5 h. After cooling to rt, acetic acid was removed in vacuo. 100 mL of saturated sodium bicarbonate was added and the mixture was extracted with dichloromethane 3×100 mL). ). The combined organic layer was washed with brine (200 mL), dried over anhydrous sodium sulfate and filtered. The solvent was evaporated in vacuo and the solid treated with 20 mL of methanol, filtered and dried to give the title compound (0.75 g, 80%). MS (M+H)+ 369/371.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[S:3]1[C:7]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])[N:9]=2)=[CH:6][C:5]2[CH:18]=[CH:19][CH:20]=[CH:21][C:4]1=2>C(O)(=O)C>[Br:1][C:6]1[C:5]2[CH:18]=[CH:19][CH:20]=[CH:21][C:4]=2[S:3][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])[N:9]=1

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
BrBr
Name
Quantity
0.73 g
Type
reactant
Smiles
S1C2=C(C=C1C1=NC(=NC=C1)S(=O)(=O)C)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
acetic acid was removed in vacuo
ADDITION
Type
ADDITION
Details
100 mL of saturated sodium bicarbonate was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane 3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the solid treated with 20 mL of methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C2=C(SC1C1=NC(=NC=C1)S(=O)(=O)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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